2-[(4-ethoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one
Overview
Description
The compound “2-[(4-ethoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one” is a synthetic compound with potential applications in various fields of research and industry. It has a molecular formula of C14H17N3O2 and a molecular weight of 259.3 g/mol .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds often undergo reactions such as electrophilic substitution, oxidation, reduction, and reactions with metal ions .Physical And Chemical Properties Analysis
This compound has a molecular formula of C14H17N3O2 and a molecular weight of 259.3 g/mol . Other physical and chemical properties are not directly available.Scientific Research Applications
Antiviral Studies
The compound has been used in the synthesis of new compounds that have shown significant antiviral activity . These new compounds were synthesized by replacing the glutamic acid part of the Pemetrexed drug with primary, secondary, and aryl amines . The synthesized compounds showed 4 to 7 times higher antiviral activity than the structurally similar commercial drug Pemetrexed against Newcastle disease virus .
Synthesis of Azetidin-2-ones
The compound has been used in the synthesis of new N-(p-ethoxyphenyl)-2-azetidinones . These compounds were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction) . Treatment of these compounds with ceric ammonium nitrate yielded the N-dearylated 2-azetidinones .
Synthesis of Triazol-3-ones
The compound has been used in the synthesis of 2-((4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethan-1-one . This compound was synthesized using an S-alkylation reaction of the 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol .
properties
IUPAC Name |
2-(4-ethoxyanilino)-4,5-dimethyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-19-12-7-5-11(6-8-12)16-14-15-10(3)9(2)13(18)17-14/h5-8H,4H2,1-3H3,(H2,15,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHQDJCXCDWZJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=C(C(=O)N2)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-ethoxyphenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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